molecular formula C13H20N2O2S B5517622 1-(3-methylbenzyl)-4-(methylsulfonyl)piperazine

1-(3-methylbenzyl)-4-(methylsulfonyl)piperazine

Cat. No.: B5517622
M. Wt: 268.38 g/mol
InChI Key: UTATWABISHQXKA-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.12454906 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Antagonists Development

Compounds related to "1-(3-methylbenzyl)-4-(methylsulfonyl)piperazine" have been explored for their potential as adenosine A2B receptor antagonists. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, designed and synthesized for high selectivity and subnanomolar affinity towards A(2B) adenosine receptors, showcased promising pharmacological profiles. These developments signify a step forward in understanding adenosine receptor interactions and the potential therapeutic applications in targeting these pathways (Borrmann et al., 2009).

Spectroscopic Analysis and Molecular Docking

Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR have been employed to analyze the structure of 1-(4-Methylbenzyl) piperazine, a compound with a similar functional group arrangement. This analytical approach provides insights into the molecular geometry, charge distribution, and potential as a non-linear optical (NLO) material. Furthermore, molecular docking studies indicate that such compounds could exhibit inhibitory activity against specific bacterial strains, highlighting their potential in antimicrobial research (Subashini & Periandy, 2017).

Antimicrobial and Antioxidant Activities

Derivatives of piperazine, including those with structural similarities to "this compound," have been synthesized and evaluated for their antimicrobial and antioxidant activities. Studies demonstrate that the presence of certain functional groups in the piperazine derivatives significantly influences their biological activities, suggesting a potential application in developing new antimicrobial and antioxidant agents (Andonova et al., 2014).

Antifungal and Antiviral Properties

Research on novel compounds amalgamating 1,2,3-triazoles, piperidines, and thieno pyridine rings, including variations of the "this compound" structure, has shown moderate to good antifungal activity. These findings are significant for the development of new antifungal agents, especially those with selective efficacy against specific fungal strains (Darandale et al., 2013).

Coordination Polymers and Material Science

The synthesis of coordination polymers using bis-(cyanobenzyl)piperazine ligands, related to the compound , has been explored for its influence on the structure and dimensionality of these materials. This research area opens new avenues for designing and understanding the properties of coordination polymers, which have applications in catalysis, gas storage, and separation technologies (Beeching et al., 2014).

Mechanism of Action

While the specific mechanism of action for 1-(3-methylbenzyl)-4-(methylsulfonyl)piperazine is not available, piperazine-based compounds are known to affect the central and the autonomic nervous systems, the blood pressure, and smooth muscle .

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their wide range of applications in the field of medicine and catalysis . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-12-4-3-5-13(10-12)11-14-6-8-15(9-7-14)18(2,16)17/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTATWABISHQXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.